molecular formula C9H12N2O2S B2833414 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one CAS No. 2200573-24-4

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one

Cat. No.: B2833414
CAS No.: 2200573-24-4
M. Wt: 212.27
InChI Key: VUVJUUISVWUADQ-UHFFFAOYSA-N
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Description

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a thiolan-3-yloxy group attached to a dihydropyrimidin-4-one core, with a methyl group at the 3-position. Its distinctive structure offers a range of possibilities for chemical reactions and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Formation of the Dihydropyrimidin-4-one Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor of the dihydropyrimidin-4-one.

    Methylation: The final step involves the methylation of the 3-position, which can be accomplished using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the dihydropyrimidin-4-one core or the thiolan-3-yloxy group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the methyl group or the thiolan-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dihydropyrimidin-4-one derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one depends on its specific application. In biological systems, it may exert its effects by:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(thiolan-3-yloxy)pyridazine: Shares a similar thiolan-3-yloxy group but has a pyridazine core instead of a dihydropyrimidin-4-one core.

    3-Methyl-6-(thiolan-3-yloxy)quinazoline:

Uniqueness

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one stands out due to its dihydropyrimidin-4-one core, which provides unique reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-methyl-6-(thiolan-3-yloxy)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11-6-10-8(4-9(11)12)13-7-2-3-14-5-7/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVJUUISVWUADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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